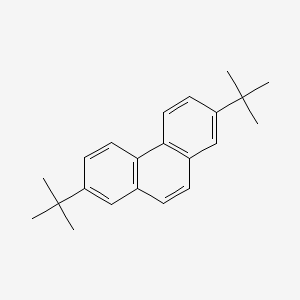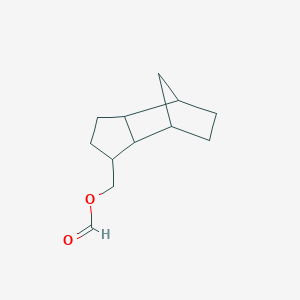
1,1,2,2,3,3-Hexamethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexamethylcyclopentane is a cycloalkane with the molecular formula C11H22. It is a derivative of cyclopentane where six hydrogen atoms are replaced by six methyl groups. This compound is part of a broader class of cycloalkanes, which are known for their ring structures composed entirely of carbon and hydrogen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexamethylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the methylating agent .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks can facilitate the methylation of cyclopentane under controlled temperatures and pressures. These methods are designed to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2,3,3-Hexamethylcyclopentane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions can include halogenation, where halogens like chlorine or bromine replace one or more hydrogen atoms. The compound can also participate in oxidation reactions, although the presence of methyl groups makes it relatively resistant to oxidation compared to other hydrocarbons .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of light or a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions.
Major Products:
Halogenation: Produces halogenated derivatives like 1-chloro-1,1,2,2,3,3-hexamethylcyclopentane.
Oxidation: Can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexamethylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactivity and reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the transport of hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3-Hexamethylcyclopentane in chemical reactions involves the interaction of its methyl groups with various reagents. The presence of multiple methyl groups creates significant steric hindrance, which can influence the compound’s reactivity and the pathways it follows during reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Cyclopentane: The parent compound with no methyl substitutions.
1,1,2,2-Tetramethylcyclopentane: A derivative with four methyl groups.
Cyclohexane: A six-membered ring analog with similar properties but different ring strain and stability.
Uniqueness: 1,1,2,2,3,3-Hexamethylcyclopentane is unique due to its high degree of methyl substitution, which imparts distinct steric and electronic properties. These properties make it a valuable compound for studying the effects of steric hindrance and for applications requiring hydrophobic interactions .
Propriétés
Numéro CAS |
88967-59-3 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexamethylcyclopentane |
InChI |
InChI=1S/C11H22/c1-9(2)7-8-10(3,4)11(9,5)6/h7-8H2,1-6H3 |
Clé InChI |
DSXXUMJHNVWJLN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


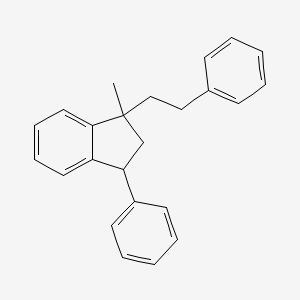
![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
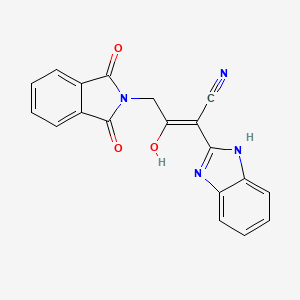
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
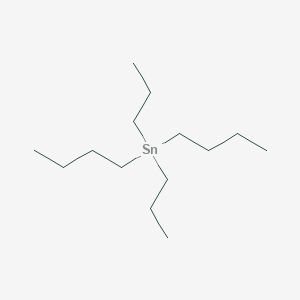
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)
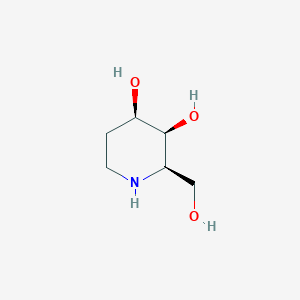

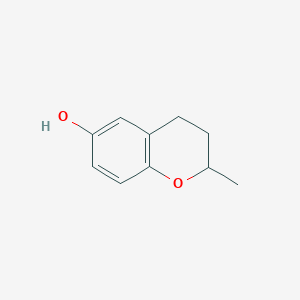
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
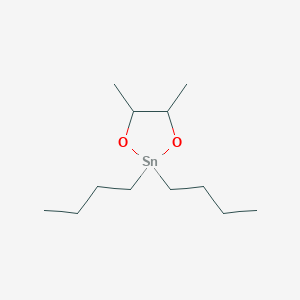
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
